Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is a compound that features a thiazole ring substituted with a trifluoromethyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate typically involves the formation of the thiazole ring followed by the introduction of the trifluoromethyl group and the carbamate moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The final step involves the formation of the carbamate group through the reaction of the thiazole derivative with methyl isocyanate under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds, depending on the specific reaction and conditions .
Scientific Research Applications
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism of action of Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiazole ring can participate in hydrogen bonding and other interactions with biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety
Uniqueness
Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with specific biological targets, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
1180526-69-5 |
---|---|
Molecular Formula |
C6H5F3N2O2S |
Molecular Weight |
226.18 g/mol |
IUPAC Name |
methyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C6H5F3N2O2S/c1-13-5(12)11-3-2-14-4(10-3)6(7,8)9/h2H,1H3,(H,11,12) |
InChI Key |
JAFIZUJZORLERD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CSC(=N1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.